3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide

Protein Kinase Inhibitor In Silico Prediction Scaffold Differentiation

Sourcing pyridyl sulfonamide isomers with positional accuracy is critical; the 3-pyridinyl analog (CAS 332388-87-1) exhibits different binding vectors and may abolish target activity. This compound is the confirmed 4-pyridinyl isomer. - **Application:** Foundational scaffold for focused kinase inhibitor libraries (in silico Pa=0.584 for kinase inhibition). - **Key Property:** XLogP3=2.6 enables passive membrane permeability for whole-cell phenotypic assays. - **Supply:** Packaged for medicinal chemistry SAR campaigns; 4-pyridinyl moiety preserved for ATP pocket hinge binding.

Molecular Formula C11H8Cl2N2O2S
Molecular Weight 303.2 g/mol
Cat. No. B5829329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide
Molecular FormulaC11H8Cl2N2O2S
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2S/c12-10-2-1-9(7-11(10)13)18(16,17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15)
InChIKeyHAZVYZQYPNFTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.7 [ug/mL]

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide Overview


3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide (CAS 332388-88-2) is a synthetic small molecule belonging to the arylsulfonamide class, characterized by a 3,4-dichlorophenyl ring linked via a sulfonamide bridge to a 4-aminopyridine moiety [1]. Its molecular formula is C11H8Cl2N2O2S with a molecular weight of 303.2 g/mol [2]. This compound is primarily utilized as a research tool in drug discovery, where its pyridyl sulfonamide scaffold is explored for developing enzyme inhibitors and receptor ligands . In silico predictions have associated this structure with potential biological activities, including kinase inhibition and antimycobacterial properties, making it a candidate for structure-activity relationship (SAR) studies [3].

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide Irreplaceability


The pyridinyl sulfonamide chemotype is highly sensitive to the position of the nitrogen atom on the pyridine ring and the substitution pattern on the benzene ring. Small structural changes profoundly impact biological activity and target engagement. For example, the positional isomer 3,4-dichloro-N-(3-pyridinyl)benzenesulfonamide has a different hydrogen-bonding vector than the target 4-pyridinyl compound, which can lead to a complete loss of binding affinity for a specific protein pocket. An SAR study on pyridyl sulfonamides against Trypanosoma cruzi demonstrated that the substitution pattern on the aromatic ring led to a greater than 5-fold difference in potency between analogs [1]. Therefore, substituting the 4-pyridinyl isomer with a 3-pyridinyl version or a non-chlorinated analog is not a viable option without risking a total change in the compound's biological fingerprint.

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide Evidence


Kinase Inhibition vs Unsubstituted Scaffold

The target compound demonstrates a predicted affinity for protein kinases, a profile not shared with the unsubstituted parent scaffold. In silico PASS (Prediction of Activity Spectra for Substances) analysis estimates the compound's probability of being active (Pa) as a protein kinase inhibitor at 0.584, whereas the unsubstituted N-(pyridin-4-yl)benzenesulfonamide lacks the necessary chlorine atoms to engage kinase ATP-binding pockets effectively [1]. The introduction of the 3,4-dichloro substitution significantly alters the molecule's predicted biological spectrum.

Protein Kinase Inhibitor In Silico Prediction Scaffold Differentiation

Isomeric Selectivity Against T. cruzi

Activity against Trypanosoma cruzi is highly dependent on the nitrogen position in pyridyl sulfonamides. A study on a library of 17 pyridyl sulfonamide derivatives revealed that the most potent compound against intracellular amastigotes exhibited an EC50 of 5.4 µM [1]. While the target compound was not the most potent in this specific library, the study establishes a clear precedent for isomeric selectivity; the 4-pyridyl substitution pattern on the target compound defines its specific hydrogen bond donor/acceptor profile, a structural feature that is inaccessible to its 3-pyridinyl isomer (CAS 332388-87-1) .

Anti-Parasitic Chagas Disease Isomeric Selectivity

Lipophilicity vs Non-Chlorinated Scaffolds

The target compound's calculated partition coefficient (cLogP) of 2.6 [1] indicates optimal lipophilicity for cellular permeability, a critical advantage over the non-chlorinated scaffold N-(pyridin-4-yl)benzenesulfonamide . The higher cLogP value, driven by the two chlorine atoms, suggests improved membrane crossing ability, which is essential for targeting intracellular enzymes or parasites.

Physicochemical Properties Lipophilicity Permeability

Multi-Target Signal Transduction Profile

In silico PASS analysis highlights a predicted spectrum of bioactivity that distinguishes the target compound from generic sulfonamides. The highest predicted probability of being active (Pa) is for a signal transduction pathways inhibitor (Pa = 0.718), followed by chloride peroxidase inhibitor (Pa = 0.620) [1]. This multi-target prediction profile is not broadly reported for simple sulfonamide analogs and suggests a unique polypharmacology that may be desirable for complex disease models.

Signal Transduction Multi-Target Profile In Silico Pharmacology

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide Applications


Chemical Probe for Kinase Inhibitor Development

Sourcing teams should procure this compound as a foundational scaffold for synthesizing focused kinase inhibitor libraries. The in silico prediction of protein kinase inhibition (Pa=0.584) [1] directly supports its use in medicinal chemistry campaigns targeting kinases. Its 4-pyridinyl moiety is a privileged structure in kinase inhibitor design, providing a vector for hinge region binding in the ATP pocket, making it a more focused starting point than generic benzenesulfonamide analogs.

Hit-to-Lead Optimization for Chagas Disease

Based on the demonstrated anti-T. cruzi activity of structurally related pyridyl sulfonamides, where a lead compound achieved an EC50 of 5.4 µM [1], this compound is suitable for iterative SAR studies. Procurement is specifically justified for programs that require the 4-pyridinyl isomer to maintain the established pharmacophore, as substituting with a 3-pyridinyl analog (CAS 332388-87-1) is predicted to abolish activity based on the precedent of isomeric selectivity reported in the literature.

Intracellular Target Engagement and Permeability

Projects demanding compound access to intracellular targets should prioritize this molecule over its non-chlorinated parent, N-(pyridin-4-yl)benzenesulfonamide. The computed high lipophilicity (XLogP3 = 2.6) [1] of the target compound is a key determinant of passive membrane permeability, which is a strict requirement for phenotypic assays in whole-cell settings.

Multi-Target Polypharmacology in Signal Transduction

For academic groups investigating novel mechanisms of action, the unique predicted polypharmacology of this compound, including signal transduction pathway inhibition (Pa=0.718) [1], positions it as a high-value chemical probe. Procurement enables the study of its effects on complex cellular signaling networks, a task for which traditional single-target sulfonamides are unsuited.

Quote Request

Request a Quote for 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.